molecular formula C18H27N7O2 B5631544 N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5631544
M. Wt: 373.5 g/mol
InChI Key: BJNUFMDVYSDPEU-UHFFFAOYSA-N
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Description

Research on pyrazole and pyrazine derivatives, such as the specified compound, often focuses on their synthesis, structural elucidation, and exploration of chemical and physical properties. These compounds have drawn interest in various fields due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The detailed structure elucidation process involves nuclear magnetic resonance (NMR) spectroscopic and mass spectrometric (MS) techniques, providing insights into the molecular framework and substituent effects on the core structure (Girreser, Rösner, & Vasilev, 2016).

Synthesis Analysis

The synthesis of related pyrazole and pyrazine derivatives typically involves multi-step processes, including condensation reactions, cyclization, and functional group transformations. For example, the condensation of acrylamides with alkylhydrazines in formic acid leads to the formation of pyrazole derivatives. Subsequent reactions can introduce sulfanyl groups, showcasing the compound's versatility in synthetic organic chemistry (Bol’but, Kemskii, & Vovk, 2014).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography and NMR, plays a crucial role in confirming the geometry, stereochemistry, and electronic structure of these compounds. This analysis is essential for understanding the reactivity and properties of the molecules. The elucidation of a designer drug with a similar pyrazole skeleton highlighted the importance of comparing predicted and observed chemical shifts to confirm the molecular structure (Girreser, Rösner, & Vasilev, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole and pyrazine derivatives have been found to have antimicrobial, anti-inflammatory, antitumor, and other activities .

properties

IUPAC Name

N,N-dimethyl-2-[[(5-methyl-1-propylpyrazole-4-carbonyl)amino]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O2/c1-5-6-24-13(2)16(11-20-24)17(26)19-10-14-9-15-12-23(18(27)22(3)4)7-8-25(15)21-14/h9,11H,5-8,10,12H2,1-4H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNUFMDVYSDPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)NCC2=NN3CCN(CC3=C2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

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